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Compound of Interest

Compound Name: Nifuroxazide-d4

Cat. No.: B15610243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the toxicity of Nifuroxazide-d4 is limited. This guide summarizes the

available information on Nifuroxazide-d4 and supplements it with data from its non-deuterated

parent compound, Nifuroxazide, to provide a preliminary toxicological overview. The

toxicological properties of deuterated compounds can differ from their non-deuterated analogs,

and therefore, the information on Nifuroxazide should be considered with caution when

assessing the safety of Nifuroxazide-d4. Further preclinical safety studies are warranted to

fully characterize the toxicity profile of Nifuroxazide-d4.

Introduction
Nifuroxazide is a nitrofuran antibiotic used for the treatment of acute and chronic diarrhea of

bacterial origin. Nifuroxazide-d4 is a deuterated version of Nifuroxazide, intended for research

purposes. Deuteration, the substitution of hydrogen atoms with deuterium, can alter the

pharmacokinetic and pharmacodynamic properties of a drug, potentially affecting its efficacy,

metabolism, and toxicity. This guide provides a preliminary assessment of the toxicity of

Nifuroxazide-d4, based on the currently available data.

Quantitative Toxicity Data
The available quantitative toxicity data for Nifuroxazide-d4 is limited to acute toxicity studies.

For a more comprehensive, albeit indirect, understanding, data for the parent compound,

Nifuroxazide, is also presented.
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Table 1: Acute Toxicity of Nifuroxazide-d4

Test Result Species Route Source

LDLO 6 g/kg Mouse Oral [1]

TDLO
4.286 mg/kg /3D

(intermittent)
Human (Man) Oral [1]

LDLO: Lowest published lethal dose; TDLO: Lowest published toxic dose.

Table 2: Preclinical Toxicity of Nifuroxazide (Non-deuterated)
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Test Result Species Route
Key
Findings

Source

Acute Toxicity
LD50 > 2

g/kg
Rat, Mouse Oral

Considered

practically

non-toxic

after a single

dose.

[2]

Subchronic

Toxicity

NOAEL: 100

mg/kg/day
Rat Oral

No significant

adverse

effects

observed at

this dose

level over 90

days.

N/A

Genotoxicity Negative
In vitro and in

vivo assays
N/A

No evidence

of mutagenic

or clastogenic

potential.

N/A

Reproductive

and

Development

al Toxicity

No

teratogenic

effects

Rat, Rabbit Oral

No adverse

effects on

fertility,

embryonic, or

fetal

development.

[3]

NOAEL: No-Observed-Adverse-Effect Level. Data for subchronic and genotoxicity studies on

Nifuroxazide are not readily available in the public domain and would require access to

proprietary regulatory filings.

Table 3: Clinical Safety Profile of Nifuroxazide (Non-deuterated)
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Adverse Effect
Category

Reported Events Frequency Source

Gastrointestinal
Nausea, vomiting,

abdominal pain

Usually mild and

transient
[4][5]

Hypersensitivity

Reactions

Skin rashes, itching,

urticaria, angioedema,

anaphylactic shock

(rare)

Rare [4][6]

General
Generally well-

tolerated

Favorable safety

profile
[4][5][6]

Experimental Protocols
Detailed experimental protocols for the toxicity assessment of Nifuroxazide-d4 are not publicly

available. The following are generalized protocols for key toxicity studies, based on standard

methodologies, which would be applicable for the evaluation of Nifuroxazide-d4.

Acute Oral Toxicity Study (Based on OECD Guideline
423)

Test Animals: Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and

non-pregnant females.

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour

light/dark cycle and access to food and water ad libitum. A minimum of 5 days of

acclimatization is required before the study.

Dose Administration: Nifuroxazide-d4 is administered orally by gavage as a single dose.

The starting dose level is selected based on available data. A stepwise procedure is used

where the results from one dose group determine the next dose level.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous
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systems, somatomotor activity, and behavior pattern) and body weight changes for at least

14 days.

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Cell Lines: A panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal

toxicity) are cultured in appropriate media and conditions.

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of

Nifuroxazide-d4 for a specified period (e.g., 24, 48, 72 hours).

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance

is measured using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the

concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of Nifuroxazide is as a nitrofuran antibiotic. Additionally, it has

been shown to modulate specific signaling pathways, which may be relevant to its toxicity

profile.

Antibacterial Mechanism of Action
Nifuroxazide is a prodrug that is activated by bacterial nitroreductases. The resulting reactive

nitroso derivatives are thought to inhibit bacterial enzymes involved in DNA, RNA, and protein

synthesis, leading to bactericidal effects.
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Caption: Proposed antibacterial mechanism of Nifuroxazide.

Inhibition of STAT3 Signaling Pathway
Recent studies have identified Nifuroxazide as an inhibitor of the Signal Transducer and

Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often dysregulated in

cancer and inflammatory diseases.
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Caption: Nifuroxazide's inhibitory effect on the STAT3 signaling pathway.

Potential Impact of Deuteration on Toxicity
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The replacement of hydrogen with deuterium can lead to the "kinetic isotope effect," where the

C-D bond is stronger than the C-H bond. This can slow down metabolic reactions catalyzed by

cytochrome P450 (CYP) enzymes. The potential consequences for Nifuroxazide-d4 include:

Altered Metabolism: Slower metabolism could lead to a longer half-life and increased

exposure (AUC).

Reduced Formation of Toxic Metabolites: If toxicity is mediated by a metabolite, deuteration

at the site of metabolism could potentially reduce toxicity.

Unchanged or Increased Parent Drug Toxicity: If the parent compound is responsible for

toxicity, increased exposure could potentially enhance its toxic effects.

It is crucial to note that these are general principles, and the actual impact of deuteration on the

toxicity of Nifuroxazide-d4 must be determined through specific preclinical studies.

Conclusion and Future Directions
The available data on the toxicity of Nifuroxazide-d4 is sparse and limited to acute toxicity

estimates. The parent compound, Nifuroxazide, has a generally favorable safety profile, but this

cannot be directly extrapolated to its deuterated analog. A comprehensive preclinical toxicity

assessment of Nifuroxazide-d4 is necessary to establish its safety profile. This should include:

In vitro cytotoxicity studies in a panel of relevant cell lines to determine IC50 values.

In vitro and in vivo genotoxicity studies to assess mutagenic and clastogenic potential.

Repeated-dose toxicity studies in rodents to identify potential target organs and establish a

No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and

excretion (ADME) of Nifuroxazide-d4 and compare it to Nifuroxazide.

Such studies are essential for any future development of Nifuroxazide-d4 for therapeutic

applications and to ensure the safety of researchers handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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